molecular formula C19H22N2O2 B14952399 N'-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide

N'-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide

Cat. No.: B14952399
M. Wt: 310.4 g/mol
InChI Key: AVMRUIUDTIHCLR-XSFVSMFZSA-N
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Description

N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety. These compounds are known for their ability to form stable complexes with transition metals and have various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-butoxybenzaldehyde and 4-methylbenzohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone products with various functional groups.

Scientific Research Applications

N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(phenyl(pyridin-2-yl)methylidene]benzohydrazide

Uniqueness

N’-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The specific substitution pattern on the phenyl ring can also affect the compound’s ability to form metal complexes and its overall stability.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-(2-butoxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-4-13-23-18-8-6-5-7-17(18)14-20-21-19(22)16-11-9-15(2)10-12-16/h5-12,14H,3-4,13H2,1-2H3,(H,21,22)/b20-14+

InChI Key

AVMRUIUDTIHCLR-XSFVSMFZSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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